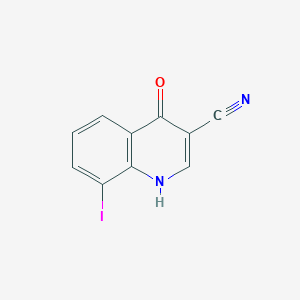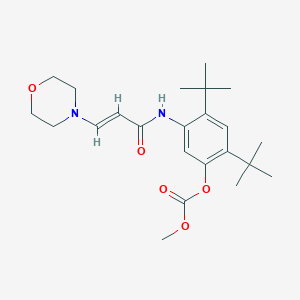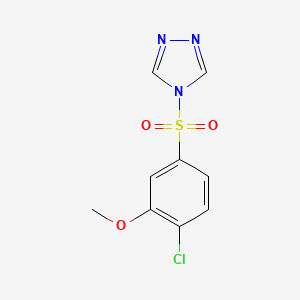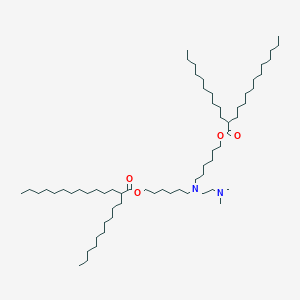
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxepin ring fused with a quinazolinyl moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide typically involves multi-step organic reactions. The starting materials might include benzodioxepin derivatives and quinazolinyl compounds. Common synthetic routes could involve:
Formation of the Benzodioxepin Ring: This might be achieved through cyclization reactions involving appropriate precursors.
Quinazolinyl Derivative Synthesis: This could involve the condensation of anthranilic acid derivatives with isopentyl ketones.
Coupling Reactions: The final step might involve coupling the benzodioxepin and quinazolinyl derivatives under specific conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the quinazolinyl moiety, potentially converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxepin or quinazolinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures.
Quinazolinyl Derivatives: Compounds featuring the quinazolinyl moiety.
Uniqueness
What sets this compound apart is the combination of the benzodioxepin and quinazolinyl structures, which might confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C24H27N3O4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(3-methylbutyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-16(2)8-9-27-15-25-20-6-5-18(14-19(20)24(27)29)26-23(28)13-17-4-7-21-22(12-17)31-11-3-10-30-21/h4-7,12,14-16H,3,8-11,13H2,1-2H3,(H,26,28) |
Clave InChI |
PBOMRRZRASLVBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)

![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)


